molecular formula C16H13N5O2 B6620739 N'-(2-pyrrol-1-ylbenzoyl)pyrazine-2-carbohydrazide

N'-(2-pyrrol-1-ylbenzoyl)pyrazine-2-carbohydrazide

Cat. No.: B6620739
M. Wt: 307.31 g/mol
InChI Key: IXSRTRXCUVLUMI-UHFFFAOYSA-N
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Description

N’-(2-pyrrol-1-ylbenzoyl)pyrazine-2-carbohydrazide is a compound that features a unique structure combining a pyrrole ring, a benzoyl group, and a pyrazine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.

Properties

IUPAC Name

N'-(2-pyrrol-1-ylbenzoyl)pyrazine-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N5O2/c22-15(19-20-16(23)13-11-17-7-8-18-13)12-5-1-2-6-14(12)21-9-3-4-10-21/h1-11H,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXSRTRXCUVLUMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NNC(=O)C2=NC=CN=C2)N3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-pyrrol-1-ylbenzoyl)pyrazine-2-carbohydrazide typically involves the reaction of 2-pyrrol-1-ylbenzoic acid with pyrazine-2-carbohydrazide under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods

While specific industrial production methods for N’-(2-pyrrol-1-ylbenzoyl)pyrazine-2-carbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N’-(2-pyrrol-1-ylbenzoyl)pyrazine-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N’-(2-pyrrol-1-ylbenzoyl)pyrazine-2-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-(2-pyrrol-1-ylbenzoyl)pyrazine-2-carbohydrazide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with biological pathways, leading to its observed biological effects. For example, it may inhibit bacterial enzymes, thereby exhibiting antimicrobial activity .

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